3-(Iodomethyl)isothiazolidine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

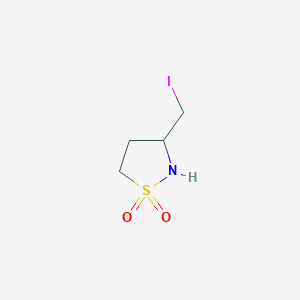

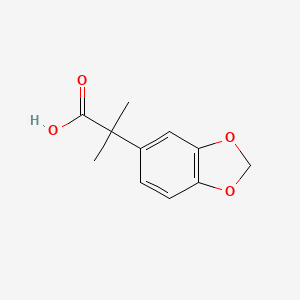

“3-(Iodomethyl)isothiazolidine 1,1-dioxide” is a chemical compound with the molecular formula C4H8INO2S . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an isothiazolidine ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an iodomethyl group attached .Aplicaciones Científicas De Investigación

Anti-Arthritic Drug Development

One significant application of isothiazolidine 1,1-dioxide derivatives is in the development of antiarthritic agents. Compounds like S-2474, containing the gamma-sultam skeleton, have shown potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These compounds are effective in animal arthritic models and are notable for their lack of ulcerogenic activities. S-2474, in particular, is under clinical trials as an antiarthritic drug candidate (Inagaki et al., 2000).

Library Synthesis for Molecular Probe Discovery

Triazole-containing isothiazolidine 1,1-dioxides have been used in the construction of molecular libraries. Utilizing protocols like one-pot click/aza-Michael or click/OACC esterification, researchers have synthesized extensive libraries of these compounds. These libraries are crucial for small molecular probe discovery, aiding in various fields of biological and chemical research (Rolfe et al., 2011).

Synthesis of N-Substituted Derivatives

The regioselective synthesis of N-substituted-4-substituted isothiazolidine-1,1-dioxides has been a focus of research. These syntheses provide a range of racemic and enantioenriched compounds, which are valuable for various chemical applications. The methodology developed for these syntheses is noteworthy for its efficiency and versatility (Cleator et al., 2006).

Biological Evaluation in Peptide Research

Isothiazolidine-1,1-dioxide derivatives have been evaluated for their biological activities, particularly in peptide research. For example, a TRH analogue incorporating the isothiazolidine-1,1-dioxide-3-carboxylic acid moiety was synthesized and characterized. This compound demonstrated significant stability and maintained prolactin-releasing activity in vitro (Brunetti et al., 2002).

Development of Synthetic Methods

Significant efforts have been made in developing new synthetic methods and reactions involving isothiazolidine 1,1-dioxides. These methods include intramolecular condensation, sulfonylation, and alkylation, as well as reduction and oxidation, broadening the scope of chemical syntheses and applications of these compounds (Popova & Dobrydnev, 2017).

Propiedades

IUPAC Name |

3-(iodomethyl)-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8INO2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVLOWPDXOCYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3,4-Diethoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2735125.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2735127.png)

![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735131.png)

![[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2735134.png)

amino]acetamide](/img/structure/B2735139.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2735142.png)